4-bromo-2,6-dimethylphenyl butyrate
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Overview
Description
4-Bromo-2,6-dimethylphenyl butyrate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of phenyl butyrate, where the phenyl ring is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,6-dimethylphenyl butyrate typically involves the esterification of 4-bromo-2,6-dimethylphenol with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethylphenyl butyrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-2,6-dimethylphenyl butyrate.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 4-Hydroxy-2,6-dimethylphenyl butyrate.
Oxidation: 4-Bromo-2,6-dimethylbenzoic acid.
Reduction: 4-Bromo-2,6-dimethylphenyl butanol.
Scientific Research Applications
4-Bromo-2,6-dimethylphenyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of metabolic pathways and as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenyl butyrate involves its interaction with specific molecular targets. The bromine and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylphenol: Shares the bromine and methyl substitutions but lacks the butyrate ester group.
2,6-Dimethylphenyl butyrate: Lacks the bromine substitution, affecting its reactivity and applications.
4-Bromo-2,6-dimethylbenzoic acid: An oxidation product of 4-bromo-2,6-dimethylphenyl butyrate, differing in the functional group attached to the phenyl ring.
Uniqueness: this compound is unique due to the combination of bromine, methyl, and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-5-11(14)15-12-8(2)6-10(13)7-9(12)3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHSZDCDSQXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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